2-(3-methyl-5-isoxazolyl)benzoic acid
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Overview
Description
Synthesis Analysis
The synthesis of 2-(3-methyl-5-isoxazolyl)benzoic acid and related compounds involves various chemical reactions, aiming to achieve the desired molecular structure with specific functional groups. The synthesis methods can vary, but they often involve steps like diazotization, cyclization, and functional group transformations, tailored to achieve the final product with precise chemical characteristics (Jaber, Kyhoiesh, & Jawad, 2021).
Molecular Structure Analysis
The molecular structure of this compound is characterized by spectroscopic techniques such as NMR, IR, and X-ray crystallography. These techniques provide detailed information on the compound's atomic arrangement, bond lengths, angles, and overall three-dimensional shape, which are critical for understanding its chemical behavior and reactivity (Yıldırım et al., 2015).
Chemical Reactions and Properties
This compound participates in various chemical reactions, reflecting its chemical properties such as reactivity with different reagents, formation of coordination complexes, and ability to undergo substitution reactions. These properties are influenced by the compound's functional groups and molecular structure (Tkachuk, Lyubchuk, Tkachuk, & Hordiyenko, 2020).
properties
IUPAC Name |
2-(3-methyl-1,2-oxazol-5-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-7-6-10(15-12-7)8-4-2-3-5-9(8)11(13)14/h2-6H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXATDDQCQGUMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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